molecular formula C22H28N4O2 B2774291 benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate CAS No. 1904420-08-1

benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate

Cat. No.: B2774291
CAS No.: 1904420-08-1
M. Wt: 380.492
InChI Key: MWCPZPZPSOXTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a tetrahydroquinazoline moiety. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Properties

IUPAC Name

benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-16-23-20-10-6-5-9-19(20)21(24-16)26-13-11-18(12-14-26)25-22(27)28-15-17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPZPZPSOXTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate linkage using a suitable carbamoylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate: shares structural similarities with other carbamate compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities not commonly found in other carbamate compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Biological Activity

Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate (CAS Number: 1904420-08-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O2 with a molecular weight of 380.5 g/mol. The compound features a quinazoline ring fused with a piperidine structure, which is known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number1904420-08-1
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, derivatives of quinazoline have shown significant cytotoxicity against various cancer cell lines. A study reported that certain hybrid compounds exhibited selective antitumor activity against renal and breast cancer cell lines (A498 and MDA-MB-468) with promising IC50 values .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation pathways. For example, it has been suggested that similar compounds interact with acetylcholinesterase and other targets affecting neurotransmitter levels.
  • Induction of Apoptosis : Some studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways . This is critical for developing therapeutic agents targeting malignant cells.
  • Anti-inflammatory Effects : Compounds related to this structure have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages . This suggests a dual role in both cancer treatment and inflammatory conditions.

Study on Quinazoline Derivatives

A comprehensive evaluation of quinazoline derivatives revealed that they exhibit significant anticancer activity and antibacterial properties. One specific study focused on the synthesis and biological evaluation of these derivatives, demonstrating their potential as effective therapeutic agents against resistant strains of bacteria and various cancer types .

Quantitative Structure–Activity Relationship (QSAR)

The QSAR analysis conducted on related compounds provided insights into the structural features that contribute to their biological activities. This analysis helps in predicting the efficacy of new derivatives based on their chemical structure.

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

Reaction StepSolvent SystemTemperatureYield (%)Reference
Piperidine-Quinazoline CouplingTHF/DMF80°C54–75
Carbamate Formation1,4-Dioxane/H2O0°C → RT60–65
Final PurificationEtOAc/HexaneRT85–90

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what specific spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for:
    • Piperidine Protons : δ 2.5–3.5 ppm (axial/equatorial H) with coupling constants (J = 10–12 Hz for trans-diaxial interactions) .
    • Benzyl Carbamate : δ 5.1 ppm (CH2Ph) and δ 7.3–7.5 ppm (aromatic H) .
    • Quinazoline Ring : δ 2.2–2.4 ppm (2-methyl group) and δ 6.8–7.2 ppm (aromatic H in tetrahydroquinazoline) .
  • HRMS : Confirm molecular ion peaks (e.g., [M + H]+) with <2 ppm error. For C20H25N5O2, theoretical m/z = 367.1998; observed ≈367.2002 .
  • IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound when targeting specific biological receptors (e.g., GPR55 or AMPA)?

Methodological Answer:

  • Substituent Variation : Systematically modify:
    • Piperidine Substituents : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess steric/electronic effects on receptor binding .
    • Carbamate Linkers : Test tert-butyl vs. benzyl carbamates to evaluate hydrolytic stability and membrane permeability (log P ≈2.5–3.0 preferred) .
  • Pharmacological Assays :
    • GPR55 Antagonism : Use calcium flux assays in HEK293 cells expressing human GPR55. Compare IC50 values of analogs (e.g., ML191: IC50 = 20 nM vs. target compound) .
    • AMPA Receptor Modulation : Electrophysiology in hippocampal neurons to measure potentiation/inhibition (e.g., EC50 for allosteric modulation) .

Q. Table 2: SAR Data for Structural Analogs

ModificationBiological TargetAssay Result (IC50/EC50)Reference
2-Methyl → 2-Ethyl QuinazolineGPR55IC50 = 35 nM
Benzyl → 4-FluorobenzylAMPAEC50 = 1.2 µM

Advanced: What strategies are recommended for resolving contradictory data regarding the compound's biological activity across different assay systems?

Methodological Answer:

  • Assay Standardization :
    • Cell Line Consistency : Use isogenic cell lines (e.g., HEK293 vs. CHO) to control for receptor expression levels .
    • Buffer Conditions : Ensure identical pH (7.4), ion concentrations (e.g., Ca²⁺ = 1.8 mM), and temperature (37°C) across assays .
  • Data Triangulation :
    • Orthogonal Assays : Combine calcium flux (GPR55) with β-arrestin recruitment assays to confirm target engagement .
    • Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation (e.g., t1/2 <30 min in human microsomes) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-assay variability. Report p-values <0.05 as significant .

Advanced: How can computational modeling enhance the rational design of derivatives with improved pharmacological profiles?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in GPR55/AMPA receptor crystal structures (PDB: 2FZ for AMPA) . Focus on:
    • Hydrogen Bonding : Quinazoline N atoms with receptor residues (e.g., Arg523 in AMPA) .
    • Lipophilic Interactions : 2-Methyl group alignment with hydrophobic pockets .
  • QSAR Models : Train models on logP, polar surface area, and IC50 data from analogs to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.